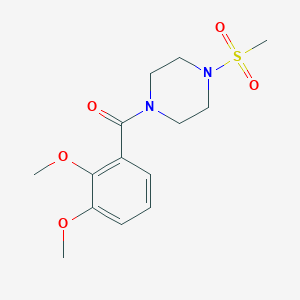![molecular formula C20H24N2O2 B248473 1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone, commonly known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 363.48 g/mol.
Wissenschaftliche Forschungsanwendungen
MBPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have significant anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases and disorders.
Wirkmechanismus
MBPE acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. It also modulates the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. These mechanisms of action are responsible for its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
MBPE has been shown to have significant effects on various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also modulates the activity of various neurotransmitters, including serotonin, dopamine, and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
MBPE has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for MBPE research, including its potential applications in the treatment of anxiety disorders, depression, and chronic pain. It may also be used as a tool for studying the role of the 5-HT1A receptor in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration routes for MBPE and to investigate its long-term effects on the body.
Synthesemethoden
MBPE can be synthesized through a multistep process that involves the reaction of 3-methylbenzylamine with 2-chloroethanol to form 1-(3-methylbenzyl)piperazine. This intermediate is then reacted with 4-chloro-2-phenoxyacetophenone to form MBPE. The final product is obtained through recrystallization and purification.
Eigenschaften
Produktname |
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H24N2O2/c1-17-6-5-7-18(14-17)15-21-10-12-22(13-11-21)20(23)16-24-19-8-3-2-4-9-19/h2-9,14H,10-13,15-16H2,1H3 |
InChI-Schlüssel |
OWYNSYXSGZTSNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)



